

# Synthesis of First-Generation Grubbs Catalyst: A Technical Guide

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## Compound of Interest

Compound Name: Grubbs Catalyst 1st Generation

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## Introduction

The first-generation Grubbs catalyst, formally known as benzylidene-bis(tricyclohexylphosphine)dichlororuthenium ( $[\text{RuCl}_2(\text{PCy}_3)_2(=\text{CHPh})]$ ), is a pivotal organometallic compound that has revolutionized the field of olefin metathesis. Its discovery by Robert H. Grubbs, for which he was a co-recipient of the 2005 Nobel Prize in Chemistry, provided a more stable and functional group tolerant alternative to earlier metathesis catalysts. This guide provides an in-depth overview of the primary synthetic routes to this landmark catalyst, complete with detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway. It is intended for researchers and professionals in chemistry and drug development who require a practical understanding of the preparation of this essential catalytic tool.

## Synthetic Pathways

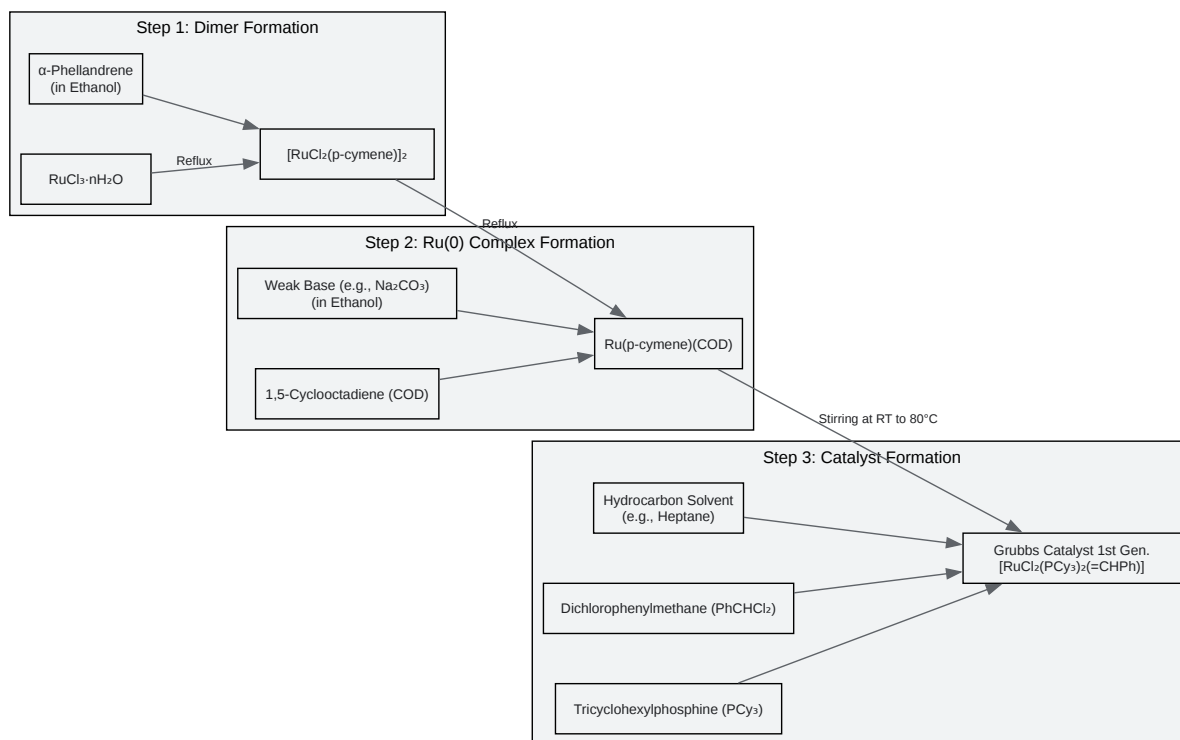
There are two primary, well-documented methods for the synthesis of the first-generation Grubbs catalyst. The first is a multi-step synthesis commencing from ruthenium(III) chloride hydrate ( $\text{RuCl}_3 \cdot n\text{H}_2\text{O}$ ), which proceeds through key intermediates. The second is a more direct one-pot synthesis starting from dichlorotris(triphenylphosphine)ruthenium(II) ( $\text{RuCl}_2(\text{PPh}_3)_3$ ).

### Multi-Step Synthesis from $\text{RuCl}_3 \cdot n\text{H}_2\text{O}$

This route offers a cost-effective approach utilizing a common ruthenium precursor. The synthesis involves three main steps:

- Formation of the Ruthenium-Arene Dimer,  $[\text{RuCl}_2(\text{p-cymene})]_2$ : Ruthenium(III) chloride is reacted with a substituted cyclohexadiene, typically  $\alpha$ -phellandrene, in an alcohol solvent to form the dimeric ruthenium(II) arene complex.
- Synthesis of the Ruthenium(0) Complex,  $\text{Ru}(\text{p-cymene})(\text{COD})$ : The dimer is then reacted with 1,5-cyclooctadiene (COD) in the presence of a weak base to yield a ruthenium(0) complex.
- Formation of the Grubbs Catalyst: The final step involves the reaction of the  $\text{Ru}(0)$  complex with tricyclohexylphosphine ( $\text{PCy}_3$ ) and a benzylidene precursor, such as dichlorophenylmethane ( $\text{PhCHCl}_2$ ), in a hydrocarbon solvent.

The overall transformation is depicted below:



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**Figure 1:** Multi-step synthesis of **Grubbs Catalyst 1st Generation**.

## One-Pot Synthesis from $\text{RuCl}_2(\text{PPh}_3)_3$

A more convergent approach involves a one-pot reaction starting from the readily available  $\text{RuCl}_2(\text{PPh}_3)_3$ .<sup>[1]</sup> This method circumvents the isolation of intermediates, offering a potentially more efficient, albeit sometimes lower yielding, pathway. The synthesis involves the sequential addition of phenyldiazomethane and tricyclohexylphosphine to a solution of  $\text{RuCl}_2(\text{PPh}_3)_3$ .

## Quantitative Data Summary

The following table summarizes the quantitative data for the multi-step synthesis of the first-generation Grubbs catalyst, with data extracted from various reported procedures.<sup>[2]</sup>

Step	Starting Material	Reagents	Solvent	Temperature (°C)	Time (h)	Yield (%)
1	$\text{RuCl}_3 \cdot n\text{H}_2\text{O}$	$\alpha$ -Phellandrene	Ethanol	Reflux	3 - 6	64 - 88
2	$[\text{RuCl}_2(\text{p-cymene})]_2$	1,5-Cyclooctadiene, $\text{Na}_2\text{CO}_3$	Ethanol	Reflux	2	~73
3	$\text{Ru}(\text{p-cymene})$ (COD)	$\text{PCy}_3$ , $\text{PhCHCl}_2$	Heptane	Room Temp.	60	67
3	$\text{Ru}(\text{p-cymene})$ (COD)	$\text{PCy}_3$ , $\text{PhCHCl}_2$	Benzene	Room Temp.	40	70
3	$\text{Ru}(\text{p-cymene})$ (COD)	$\text{PCy}_3$ , $\text{PhCHCl}_2$	Toluene	50	18	75
3	$\text{Ru}(\text{p-cymene})$ (COD)	$\text{PCy}_3$ , $\text{PhCHCl}_2$	Pentane	10	100	46

## Experimental Protocols

Multi-Step Synthesis from  $\text{RuCl}_3 \cdot n\text{H}_2\text{O}$ 

## Materials and Equipment:

- Ruthenium(III) chloride hydrate ( $\text{RuCl}_3 \cdot n\text{H}_2\text{O}$ )
- $\alpha$ -Phellandrene
- Ethanol (absolute)
- 1,5-Cyclooctadiene (COD)
- Sodium carbonate ( $\text{Na}_2\text{CO}_3$ )
- Tricyclohexylphosphine ( $\text{PCy}_3$ )
- Dichlorophenylmethane ( $\text{PhCHCl}_2$ )
- Hydrocarbon solvent (e.g., heptane, benzene, or toluene)
- Standard Schlenk line apparatus
- Round-bottom flasks, condensers, and magnetic stir bars
- Inert atmosphere (Nitrogen or Argon)

Step 1: Synthesis of  $[\text{RuCl}_2(\text{p-cymene})]_2$ [\[2\]](#)[\[3\]](#)

- To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add  $\text{RuCl}_3 \cdot n\text{H}_2\text{O}$  (e.g., 2.0 g) and ethanol (e.g., 80 mL).
- Stir the mixture to dissolve the ruthenium salt.
- Add  $\alpha$ -phellandrene (e.g., 9.2 mL).
- Heat the mixture to reflux and maintain for 3-6 hours.
- Allow the reaction mixture to cool to room temperature.

- Reduce the volume of the solvent by approximately two-thirds using a rotary evaporator.
- Cool the concentrated solution in a freezer overnight to precipitate the product.
- Isolate the red-brown solid by filtration, wash with cold ethanol, and dry under vacuum.

#### Step 2: Synthesis of Ru(p-cymene)(COD)[2]

- In a Schlenk flask under an inert atmosphere, combine [RuCl<sub>2</sub>(p-cymene)]<sub>2</sub> from Step 1, 1,5-cyclooctadiene (COD), and anhydrous sodium carbonate in ethanol.
- Reflux the mixture for approximately 2 hours.
- After cooling to room temperature, remove the solvent under vacuum.
- Extract the residue with a hydrocarbon solvent (e.g., pentane or hexane) and filter to remove inorganic salts.
- Concentrate the filtrate and cool to induce crystallization.
- Isolate the crystals by filtration and dry under vacuum.

#### Step 3: Synthesis of [RuCl<sub>2</sub>(PCy<sub>3</sub>)<sub>2</sub>(=CHPh)][2]

- Under an inert atmosphere, dissolve the Ru(p-cymene)(COD) complex from Step 2 in a dry hydrocarbon solvent (e.g., heptane).
- Add a solution of tricyclohexylphosphine (PCy<sub>3</sub>) in the same solvent.
- Add dichlorophenylmethane (PhCHCl<sub>2</sub>).
- Stir the reaction mixture at the desired temperature (ranging from 10°C to 80°C) for the specified time (10-100 hours), monitoring the reaction progress by an appropriate method (e.g., TLC or NMR).
- Upon completion, concentrate the reaction mixture.

- Induce precipitation or crystallization of the purple solid product, for example, by the addition of a less-polar solvent like pentane or by cooling.
- Isolate the solid by filtration, wash with a cold, non-polar solvent, and dry under vacuum.

### One-Pot Synthesis from $\text{RuCl}_2(\text{PPh}_3)_3$

While a detailed, unified protocol is less commonly cited, the general procedure involves the following steps:[1]

- Dissolve  $\text{RuCl}_2(\text{PPh}_3)_3$  in an appropriate solvent (e.g., dichloromethane) under an inert atmosphere.
- Add a freshly prepared solution of phenyldiazomethane at low temperature (e.g.,  $-78^\circ\text{C}$ ).
- After a short stirring period, add a solution of tricyclohexylphosphine.
- Allow the reaction to warm to room temperature and stir for a defined period.
- The product is typically purified by precipitation from a non-polar solvent (e.g., methanol or pentane) followed by washing and drying.

## Conclusion

The synthesis of the first-generation Grubbs catalyst can be accomplished through well-established multi-step or one-pot procedures. The choice of method may depend on the availability of starting materials, desired scale, and purification capabilities. The multi-step synthesis from  $\text{RuCl}_3 \cdot n\text{H}_2\text{O}$  is often favored for its cost-effectiveness and the ability to isolate and characterize intermediates, ensuring the quality of the final product. The one-pot synthesis offers a more direct route but may require more careful control of reaction conditions. Both pathways provide access to a catalyst that remains a cornerstone of modern organic synthesis, enabling the construction of complex molecules with applications ranging from pharmaceuticals to materials science.

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